Tert-butyl N-(2-oxobut-3-enyl)carbamate
Description
Tert-butyl N-(2-oxobut-3-enyl)carbamate is a carbamate derivative featuring a tert-butyl-protected amine group attached to a 2-oxobut-3-enyl chain. The α,β-unsaturated ketone (enone) moiety in its structure renders it reactive in conjugate addition reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
121505-96-2 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
tert-butyl N-(2-oxobut-3-enyl)carbamate |
InChI |
InChI=1S/C9H15NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h5H,1,6H2,2-4H3,(H,10,12) |
InChI Key |
DLQDJBSUJNUBQX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)C=C |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C=C |
Synonyms |
Carbamic acid, (2-oxo-3-butenyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
The following sections compare tert-butyl N-(2-oxobut-3-enyl)carbamate with structurally related carbamates, focusing on synthesis, physicochemical properties, and applications.
Structural Analogues and Functional Groups
Key Structural Variations :
- Enone vs. Ethoxyvinyl Groups: Compounds like tert-butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate () replace the enone with an ethoxyvinyl group, altering reactivity. Ethoxyvinyl derivatives undergo Suzuki-Miyaura coupling, whereas the enone group in the target compound may participate in Michael additions.
- Bicyclic Systems: Derivatives such as tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7, ) feature rigid bicyclic frameworks, influencing steric and electronic properties compared to the linear enone chain.
- Fluorinated Derivatives: tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate () incorporates fluorine, enhancing metabolic stability and lipophilicity—a contrast to the polar enone group.
Table 1: Structural Comparison
Physicochemical Properties
- Molecular Weight and Polarity: The target compound’s enone group increases polarity compared to ethoxyvinyl or aromatic derivatives. For example, tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate (MW: 366.8 g/mol, ) is heavier due to the benzimidazolone moiety.
- NMR Trends: Ethoxyvinyl carbamates show distinct vinyl proton shifts (δ 4.0–6.5 ppm, ), while enone carbamates would exhibit carbonyl signals near δ 200–210 ppm in ¹³C NMR.
Table 3: Physicochemical Data
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